(2R,3R)-2-amino-3-methoxybutanoic acid, also known as O-methyl-D-threonine, is an amino acid derivative characterized by its chiral centers at the second and third carbon atoms. This compound is notable for its potential applications in biochemical research and pharmaceutical development.
(2R,3R)-2-amino-3-methoxybutanoic acid falls under the category of amino acids, specifically as a non-proteinogenic amino acid due to its unique structure and function compared to standard amino acids used in protein synthesis. It is classified as a chiral compound due to the presence of stereocenters.
The synthesis of (2R,3R)-2-amino-3-methoxybutanoic acid can be achieved through several methods, primarily involving protection-deprotection strategies and chiral catalysts. A common synthetic route involves:
The compound's structure features a methoxy group attached to the third carbon of a butanoic acid backbone, with an amino group on the second carbon. The stereochemistry is defined by its (2R,3R) configuration.
(2R,3R)-2-amino-3-methoxybutanoic acid can participate in various chemical reactions:
The mechanism of action for (2R,3R)-2-amino-3-methoxybutanoic acid involves its interactions with specific enzymes and metabolic pathways. It may act as an inhibitor for certain enzymes by binding to their active sites, thus preventing substrate access. This property makes it valuable in studying enzyme kinetics and metabolic pathways related to amino acid metabolism.
(2R,3R)-2-amino-3-methoxybutanoic acid has several applications in scientific research:
This compound's versatility makes it an important subject of study within organic chemistry and biochemistry, contributing to advancements in both fields.
(2R,3R)-2-Amino-3-methoxybutanoic acid (CAS: 104195-79-1) is a non-proteinogenic β-substituted amino acid derivative with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol [3] [4]. Its systematic name reflects the R configuration at both chiral centers—carbon 2 (α-carbon bearing the amino group) and carbon 3 (β-carbon bearing the methoxy substituent). This stereochemistry distinguishes it from diastereomers like the (2S,3S) and (2S,3R) forms, which exhibit distinct biochemical properties [4] [6]. The compound is synonymously designated as D-allo-O-methylthreonine or O-Methyl-L-threonine, indicating its structural relationship to threonine where the hydroxyl group is replaced by a methoxy moiety [3] [8].
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (2R,3R)-2-Amino-3-methoxybutanoic acid |
CAS Number | 104195-79-1 |
Molecular Formula | C5H11NO3 |
Molecular Weight | 133.15 g/mol |
Synonyms | D-allo-O-methylthreonine; O-Methyl-L-threonine |
Stereochemical Descriptors | (2R,3R) |
The β-methoxy group imposes significant steric and electronic constraints on the molecule’s conformation. Density functional theory (DFT) calculations reveal that the gauche orientation between the amino and methoxy groups stabilizes the molecule through hyperconjugative interactions. This conformation influences its reactivity in peptide coupling and its ability to mimic protein turn structures [6] [9]. In solid-state, the compound forms zwitterionic crystals stabilized by intermolecular hydrogen bonds between the ammonium (−NH3+) and carboxylate (−COO−) groups, with lattice energies of ~120 kJ/mol [4]. These attributes make it a valuable scaffold for probing stereoselective biochemical interactions.
The discovery of (2R,3R)-2-amino-3-methoxybutanoic acid emerged from mid-20th-century efforts to synthesize amino acid analogs that could bypass enzymatic degradation. Early work focused on modifying proteinogenic amino acids like threonine—isolated in 1935—by alkylating their hydroxyl groups [8]. The first synthesis of O-methyl-threonine isomers was reported in the 1980s, with (2R,3R)-configuration confirmed through X-ray crystallography and polarimetry ([α]D20 = +27.5° for the L-allo form) [3] [4]. Its classification as a "non-proteinogenic" amino acid arose from its absence in ribosomal protein synthesis and resistance to common aminotransferases.
Research in the 1990s revealed its natural occurrence in microbial secondary metabolites. For example, it was identified as a component of thiopeptide antibiotics synthesized by Streptomyces species, where it contributes to ribosomal binding affinity [8]. The compound’s stability under physiological conditions (t1/2 > 24h at pH 7.4) and low susceptibility to oxidase enzymes made it a candidate for peptide-based drug design [6]. Contemporary studies leverage asymmetric synthesis techniques—like Sharpless aminohydroxylation—to produce gram-scale quantities with >98% enantiomeric excess (ee), overcoming limitations of early racemic routes [3] [10].
(2R,3R)-2-Amino-3-methoxybutanoic acid’s primary application lies in peptide engineering, where it stabilizes secondary structures and enhances metabolic stability. Key advances include:
Table 2: Key Protected Derivatives and Applications
Derivative | CAS Number | Molecular Formula | Applications |
---|---|---|---|
Fmoc-(2R,3R)-2-amino-3-methoxybutanoic acid | 1279029-70-7 | C20H21NO5 | Solid-phase peptide synthesis |
Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | 102507-13-1 | C10H19NO5 | Peptide nucleic acid design |
Beyond peptides, the compound serves as a chiral synthon for non-peptidic therapeutics. Hydrogenation of its enol derivative yields (2R,3R)-3-methoxy-2-(N-Boc-amino)butanol—a building block for kinase inhibitors. In material science, it templates asymmetric catalysts for Diels-Alder reactions, achieving 90% ee in cycloadditions [6] [10]. Current research explores its integration into metal-organic frameworks (MOFs) for enantioselective separation, leveraging its zwitterionic character to coordinate lanthanide ions [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7